

# An In-depth Technical Guide to 2-tert-Butyl-4,6-dimethylphenol

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## Compound of Interest

Compound Name: 2-tert-Butyl-4,6-dimethylphenol

Cat. No.: B043266

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-tert-Butyl-4,6-dimethylphenol**, a sterically hindered phenolic compound with significant applications in various scientific and industrial fields. This document consolidates extensive data on its chemical identity, physicochemical properties, synthesis, and analytical methods. Furthermore, it delves into its primary function as an antioxidant, providing detailed experimental protocols for its activity assessment and exploring its relevance in research and development.

## Chemical Identity and Synonyms

**2-tert-Butyl-4,6-dimethylphenol** is a well-characterized organic compound with a variety of synonyms and identifiers across different chemical databases and commercial suppliers. A comprehensive list is provided below to aid in its identification and literature searches.

Table 1: Synonyms and Identifiers for **2-tert-Butyl-4,6-dimethylphenol**

Category	Synonym/Identifier	Reference
IUPAC Name	2-tert-butyl-4,6-dimethylphenol	
Common Names	2,4-Dimethyl-6-tert-butylphenol	[1]
6-tert-Butyl-2,4-dimethylphenol	[2]	
6-tert-Butyl-2,4-xenol	[2]	
2-(tert-Butyl)-4,6-dimethylphenol	[2]	
6-t-Butyl-2,4-xenol	[1]	
2-(1,1-Dimethylethyl)-4,6-dimethyl-phenol	[1]	
Trade Names	Topanol A	[1]
Antioxidant AO30	[3]	
CAS Number	1879-09-0	[2]
EC Number	217-533-1	
PubChem CID	15884	
InChI	InChI=1S/C12H18O/c1-8-6-9(2)11(13)10(7-8)12(3,4)5/h6-7,13H,1-5H3	
SMILES	CC1=CC(=C(C(=C1)C(C)(C)C)O)C	

## Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of **2-tert-Butyl-4,6-dimethylphenol** is presented in Table 2. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical and Toxicological Data for **2-tert-Butyl-4,6-dimethylphenol**

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>18</sub> O	[2]
Molecular Weight	178.27 g/mol	[2]
Appearance	Colorless to light yellow liquid or solid	
Melting Point	22-23 °C	[1]
Boiling Point	249 °C at 760 mmHg	
Density	0.917 g/cm <sup>3</sup>	
pKa	~12.00	
Solubility	Insoluble in water; soluble in organic solvents.	
Oral LD50 (Mouse)	530 mg/kg	[4]
Oral LD50 (Rat)	910 mg/kg	[5][6]
Dermal LD50 (Guinea Pig)	7100 mg/kg	[4]
Dermal LD50 (Rabbit)	<50 mg/kg	[5][6]

## Synthesis and Purification

The primary industrial synthesis of **2-tert-Butyl-4,6-dimethylphenol** involves the alkylation of 2,4-dimethylphenol with isobutylene.[1]

## Experimental Protocol: Synthesis of 2-tert-Butyl-4,6-dimethylphenol

Materials:

- 2,4-Dimethylphenol
- Toluene

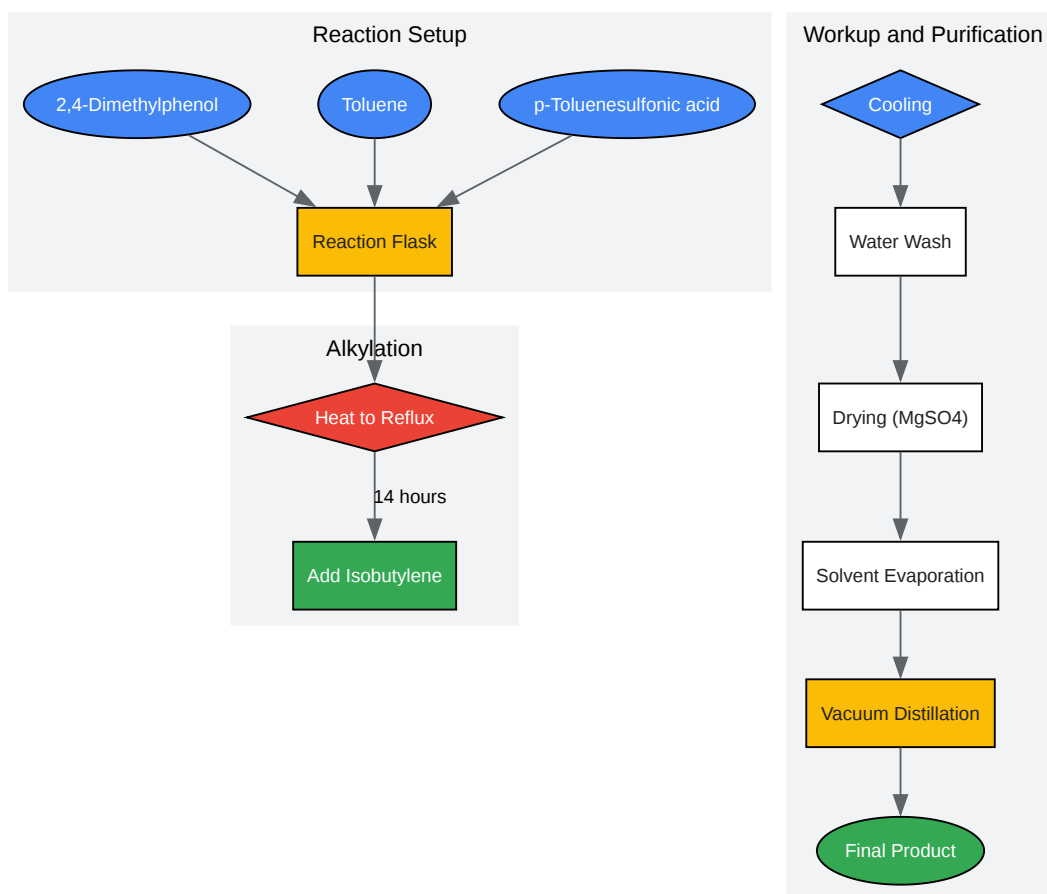
- p-Toluenesulfonic acid (catalyst)
- Isobutylene gas
- Magnesium sulfate ( $\text{MgSO}_4$ )
- 1 L flask with a condenser, overhead stirrer, and gas inlet tube

Procedure:

- To a 1 L flask, add 200 g (1.64 mol) of 2,4-dimethylphenol, 400 mL of toluene, and 10 g of p-toluenesulfonic acid.[\[7\]](#)
- Heat the solution to reflux.
- Continuously bubble isobutylene gas through the refluxing solution for 14 hours.[\[7\]](#)
- After 14 hours, cool the reaction mixture to room temperature.
- Wash the solution twice with 400 mL of water.
- Dry the organic layer with magnesium sulfate.
- Evaporate the toluene under reduced pressure to yield a dark brown liquid.
- Purify the crude product by vacuum distillation to obtain a clear product.[\[7\]](#)

Expected Yield: Approximately 86.6% with a purity of around 97% as determined by Gas Chromatography (GC).[\[7\]](#)

## Synthesis Workflow of 2-tert-Butyl-4,6-dimethylphenol



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Caption: A flowchart illustrating the synthesis of **2-tert-Butyl-4,6-dimethylphenol**.

## Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the identification and quantification of **2-tert-Butyl-4,6-dimethylphenol**.

### Experimental Protocol: GC-MS Analysis

#### Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
- Capillary column: 5MS UI (30 m x 0.25 mm x 0.25  $\mu$ m) or equivalent.[8]
- Carrier gas: Helium.

#### GC Conditions:

- Injector Temperature: 260 °C[9]
- Injection Mode: Splitless
- Helium Flow Rate: 1 mL/min[9]
- Oven Temperature Program: Initial temperature of 50°C, ramp at 10 °C/min to 300 °C, and hold for 3 minutes.[8]
- Transfer Line Temperature: 300°C[8]

#### MS Conditions:

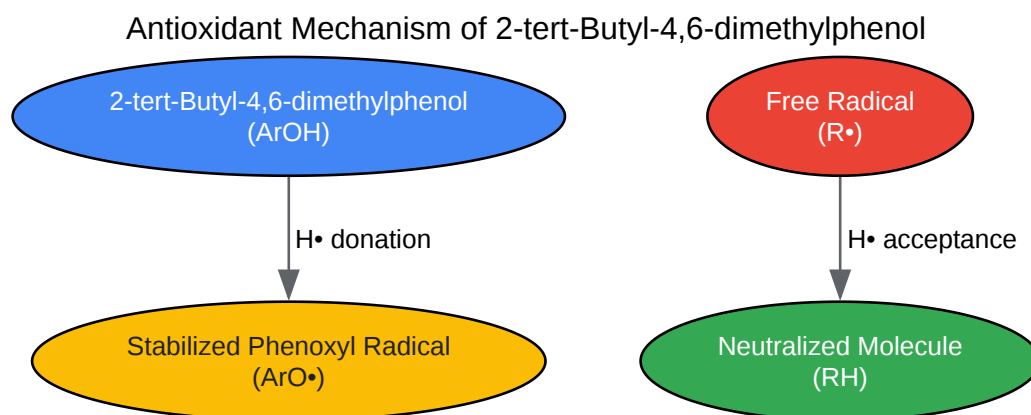
- Ion Source Temperature: 250 °C[8]
- Quadrupole Temperature: 150 °C[8]
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

### Sample Preparation:

- Samples should be dissolved in a suitable organic solvent (e.g., hexane or ethyl acetate) and diluted to an appropriate concentration range for analysis. For complex matrices like wine, headspace solid-phase microextraction (SPME) can be employed for sample cleanup and concentration.[8][9]

## Antioxidant Activity and Mechanism of Action

**2-tert-Butyl-4,6-dimethylphenol** functions as a potent antioxidant primarily through a hydrogen atom transfer (HAT) mechanism. The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The bulky tert-butyl group at the ortho position provides steric hindrance, which stabilizes the resulting phenoxyl radical and prevents it from initiating new radical chains.



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Caption: The hydrogen atom transfer mechanism of antioxidant activity.

## Experimental Protocols for Antioxidant Activity Assessment

The antioxidant capacity of **2-tert-Butyl-4,6-dimethylphenol** can be quantitatively assessed using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are among the most common.

#### Principle:

The stable free radical DPPH has a deep violet color with an absorption maximum around 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

#### Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol
- Test compound (**2-tert-Butyl-4,6-dimethylphenol**)
- Positive control (e.g., Ascorbic acid or Trolox)
- 96-well microplate
- Microplate reader

#### Procedure:

- Preparation of DPPH working solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.[\[10\]](#)
- Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in the same solvent used for the DPPH solution.
- Assay:
  - Add 20  $\mu$ L of each sample dilution or standard to the wells of a 96-well plate.[\[11\]](#)
  - Add 200  $\mu$ L of the DPPH working solution to each well.[\[11\]](#)



- Include a blank control containing only the solvent and the DPPH solution.
- Mix thoroughly and incubate in the dark at room temperature for 30 minutes.[\[10\]](#)
- Measurement: Measure the absorbance at 517 nm using a microplate reader.[\[11\]](#)
- Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$

#### Principle:

The ABTS radical cation (ABTS•+) is a blue-green chromophore that is generated by the oxidation of ABTS. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.

#### Materials:

- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
- Potassium persulfate ( $\text{K}_2\text{S}_2\text{O}_8$ )
- Deionized water
- Test compound
- Positive control (e.g., Trolox)
- 96-well microplate
- Microplate reader

#### Procedure:

- Preparation of ABTS•+ stock solution:
  - Prepare a 7 mM aqueous solution of ABTS.
  - Prepare a 2.45 mM aqueous solution of potassium persulfate.

- Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[12][13]
- Preparation of ABTS•+ working solution: Dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of  $0.70 \pm 0.02$  at 734 nm.[13]
- Assay:
  - Add a small volume (e.g., 10-20  $\mu\text{L}$ ) of the sample or standard to the wells of a 96-well plate.
  - Add a larger volume (e.g., 180-190  $\mu\text{L}$ ) of the ABTS•+ working solution to each well.
  - Mix and incubate at room temperature for a specific time (e.g., 6-7 minutes).[13][14]
- Measurement: Measure the absorbance at 734 nm.
- Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

## Applications in Research and Drug Development

**2-tert-Butyl-4,6-dimethylphenol** serves as a versatile compound in various research and development settings.

- Antioxidant in Fuels and Polymers: It is widely used as an antioxidant to prevent gumming in jet fuels and gasolines.[1] It also acts as a stabilizer in polymers.
- Pharmaceutical Intermediate: This compound is a valuable intermediate in the synthesis of more complex molecules.[15] The tert-butyl group can serve as a sterically bulky protecting group in multi-step organic syntheses, which can be subsequently removed under acidic conditions.[1][3] While specific drug synthesis pathways involving this exact molecule are proprietary, its structural motifs are common in the design of phenolic antioxidants and other bioactive molecules.
- Proteomics Research: It has been noted as a useful phenol for proteomics research, although the specific applications are not detailed in the readily available literature.[2]

- **Biological Activity Studies:** While there is limited information on the interaction of **2-tert-Butyl-4,6-dimethylphenol** with specific signaling pathways, related phenolic compounds are known to exhibit a range of biological activities, including anti-inflammatory and neuroprotective effects. The cytotoxicity of various substituted phenols, including tert-butylated phenols, has been studied, suggesting that their biological effects may be related to radical-mediated reactions.[16][17]

## Conclusion

**2-tert-Butyl-4,6-dimethylphenol** is a compound of significant interest due to its potent antioxidant properties and its utility as a chemical intermediate. This guide has provided a detailed overview of its chemical identity, physicochemical properties, synthesis, analytical methods, and applications. The provided experimental protocols offer a practical resource for researchers and scientists working with this compound. Further research into its biological activities and potential modulation of signaling pathways could unveil new applications in drug discovery and development.

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